molecular formula C24H29N3O2 B362654 N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide CAS No. 876724-02-6

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B362654
CAS No.: 876724-02-6
M. Wt: 391.5g/mol
InChI Key: ARKZKQGZIPZFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Chain: The phenoxyethyl chain is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethyl chain and cyclohexanecarboxamide group may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(3-phenylprop-2-enyl)-2-benzimidazolyl]ethyl}cyclohexanecarboxamide
  • N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide
  • N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cycloheptanecarboxamide

Uniqueness

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide stands out due to its specific combination of a benzimidazole core, phenoxyethyl chain, and cyclohexanecarboxamide group. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-24(19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-18-29-20-11-5-2-6-12-20/h2,5-8,11-14,19H,1,3-4,9-10,15-18H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZKQGZIPZFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.